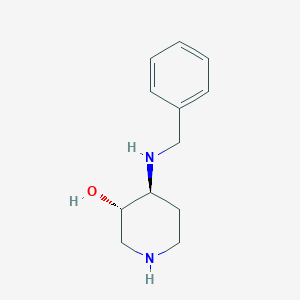

(3S,4S)-4-(Benzylamino)piperidin-3-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S,4S)-4-(Benzylamino)piperidin-3-OL is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(3S,4S)-4-(Benzylamino)piperidin-3-OL is a piperidine derivative notable for its unique stereochemistry and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, including neurotransmitter transporters and enzymes involved in metabolic pathways. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The compound's molecular formula is C19H24N2O, with a molecular weight of approximately 296.41 g/mol. Its structure features a piperidine ring with a hydroxyl group and a benzylamino substituent, which are crucial for its biological activity.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its affinity for neurotransmitter transporters and its inhibitory effects on specific enzymes.

Neurotransmitter Transporter Affinity

Studies indicate that compounds similar to this compound exhibit significant binding affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For instance, research shows that derivatives of piperidine can inhibit the uptake of neurotransmitters, suggesting potential applications in treating disorders like depression and ADHD .

Enzyme Inhibition

The compound is also investigated for its inhibitory effects on various enzymes. For example, structure-activity relationship studies have identified that similar compounds can act as histamine H3 receptor antagonists, which may have implications for treating allergic reactions and other histamine-related conditions .

Synthesis Methods

The synthesis of this compound can be approached through several methodologies. Common techniques include:

- Hydroboration/Oxidation : This method introduces the hydroxyl group with regioselectivity.

- Reductive Alkylation : Utilized to form the benzylamino substituent effectively.

- Asymmetric Synthesis : Techniques that ensure the desired stereochemistry is achieved.

These methods highlight the compound's accessibility for further research and potential pharmaceutical applications.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the specific configuration and functional groups of this compound significantly influence its biological activity. Compounds with similar structural motifs often display enhanced bioactivity due to their ability to interact selectively with biological macromolecules .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Pyrazolo-pyrimidine scaffold | Moderate anti-cancer activity |

| Compound B | Piperidine derivative | High selectivity for enzyme inhibition |

| Compound C | Benzylamino group | Broad-spectrum antimicrobial properties |

Case Studies

Recent research has highlighted the effect of this compound on locomotor activity in animal models. For example, doses administered in controlled trials demonstrated significant increases in distance traveled by subjects, indicating potential stimulant effects similar to other piperidine derivatives .

特性

分子式 |

C12H18N2O |

|---|---|

分子量 |

206.28 g/mol |

IUPAC名 |

(3S,4S)-4-(benzylamino)piperidin-3-ol |

InChI |

InChI=1S/C12H18N2O/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10/h1-5,11-15H,6-9H2/t11-,12-/m0/s1 |

InChIキー |

AHEIGAOSXRVHSH-RYUDHWBXSA-N |

異性体SMILES |

C1CNC[C@@H]([C@H]1NCC2=CC=CC=C2)O |

正規SMILES |

C1CNCC(C1NCC2=CC=CC=C2)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。